5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide
Overview
Description
5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining adamantyl, naphthyl, and pyrazole moieties
Preparation Methods
The synthesis of 5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide involves several key steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through exhaustive methylation of adamantane derivatives using tetramethylsilane and AlCl3 as the methylation agent.
Synthesis of the Naphthyl Group: The naphthyl group can be synthesized through regio-controlled benzannulation, which involves multiple C-C bond-forming reactions.
Coupling Reactions: The final step involves coupling the adamantyl and naphthyl groups with the pyrazole moiety through a series of reactions, including Suzuki-Miyaura cross-coupling and acylation reactions.
Chemical Reactions Analysis
5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide undergoes various chemical reactions:
Oxidation: The adamantyl radical exhibits enhanced nucleophilic character, making it susceptible to oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the naphthyl and pyrazole moieties.
Substitution: The compound can participate in substitution reactions, especially involving the adamantyl and naphthyl groups.
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like hydrogen. Major products formed from these reactions include oxidized and reduced derivatives of the original compound.
Scientific Research Applications
5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antiviral and antitumor agent
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials, including supramolecular hydrogels.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide involves several molecular targets and pathways:
Comparison with Similar Compounds
5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide can be compared with other similar compounds:
Adamantyl Derivatives: Compounds like 1-(1-adamantyl)ethylamine hydrochloride exhibit similar adamantyl groups but differ in their biological activities and applications.
Homoadamantyl Derivatives: These compounds, isolated from natural sources like Garcinia multiflora, share structural similarities but have distinct pharmacological properties.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-16(21-7-6-20-4-2-3-5-22(20)11-21)27-30-25(31)23-12-24(29-28-23)26-13-17-8-18(14-26)10-19(9-17)15-26/h2-7,11-12,17-19H,8-10,13-15H2,1H3,(H,28,29)(H,30,31)/b27-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJMEOELCWFMH-JVWAILMASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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